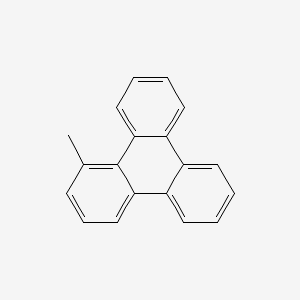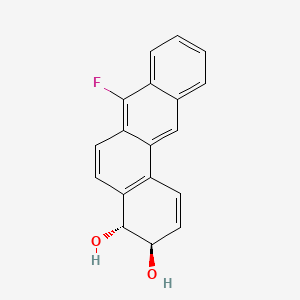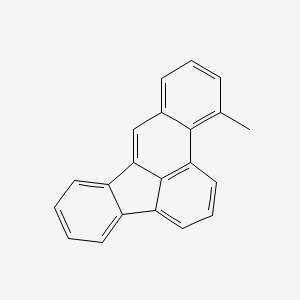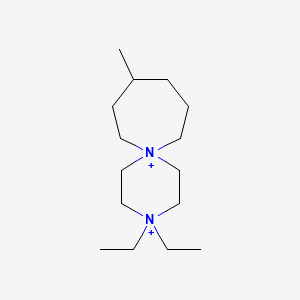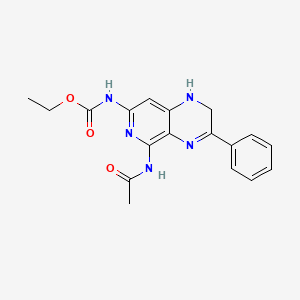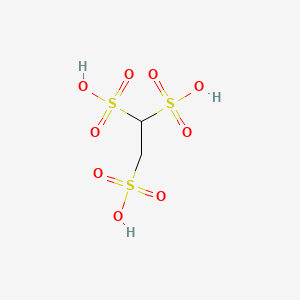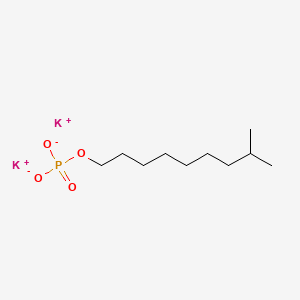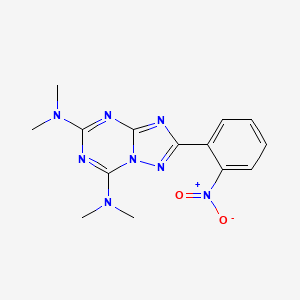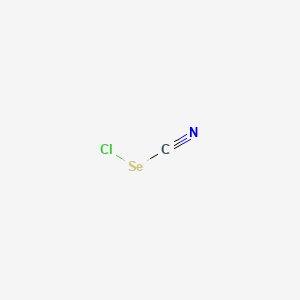
Selenium chloride cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium chloride cyanide is an inorganic compound with the chemical formula CClNSe. It is a unique compound that combines selenium, chlorine, and cyanide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Selenium chloride cyanide can be synthesized through various methods. One common approach involves the reaction of selenium tetrachloride with hydrogen cyanide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where selenium tetrachloride and hydrogen cyanide are combined under carefully monitored conditions. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Selenium chloride cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: Reduction reactions can convert this compound to elemental selenium and other reduced forms.
Substitution: The chlorine and cyanide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium cyanide or potassium chloride.
Major Products Formed:
Oxidation: Selenium dioxide, chlorine gas, and hydrogen cyanide.
Reduction: Elemental selenium, hydrogen chloride, and hydrogen cyanide.
Substitution: Various selenium-containing compounds depending on the substituents used.
Applications De Recherche Scientifique
Selenium chloride cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other selenium-containing compounds and as a catalyst in certain reactions.
Biology: Research has explored its potential as a tool for studying selenium’s role in biological systems.
Medicine: Selenium compounds, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of selenium chloride cyanide involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with proteins and enzymes, affecting their function. It is incorporated into selenoproteins, which play crucial roles in cellular processes.
Pathways Involved: The compound can influence oxidative stress pathways, modulate immune responses, and affect cellular signaling pathways. .
Comparaison Avec Des Composés Similaires
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenium Tetrachloride (SeCl4): Used in the synthesis of other selenium compounds.
Selenium Cyanide (Se(CN)2): Another selenium-cyanide compound with different reactivity and applications
Uniqueness: Selenium chloride cyanide is unique due to its combination of selenium, chlorine, and cyanide groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
80039-76-5 |
|---|---|
Formule moléculaire |
CClNSe |
Poids moléculaire |
140.44 g/mol |
Nom IUPAC |
chloro selenocyanate |
InChI |
InChI=1S/CClNSe/c2-4-1-3 |
Clé InChI |
ZFELZZXATYXRGE-UHFFFAOYSA-N |
SMILES canonique |
C(#N)[Se]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



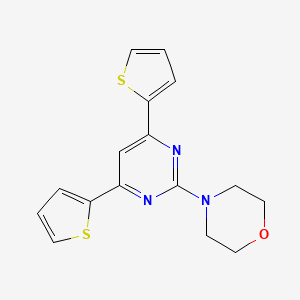
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
